molecular formula C13H13NaO6 B12759152 Sodium (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoate CAS No. 84386-13-0

Sodium (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoate

Cat. No.: B12759152
CAS No.: 84386-13-0
M. Wt: 288.23 g/mol
InChI Key: ZWFAHYAMJGHWCS-FXRZFVDSSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Baxitozine sodium involves several steps:

    Initial Reaction: Glyoxylic acid (29.6 g, 50% by weight) is heated in water under reduced pressure until 80% of the water is eliminated. After cooling, 3,4,5-trimethoxy acetophenone (84.1 g) is introduced into the reaction mixture.

    Intermediate Formation: After cooling, 120 ml of water containing sodium carbonate (11.6 g) and ether are introduced. The aqueous phase is decanted and washed with ether, then acidified to pH 1 with 50% hydrochloric acid.

    Final Product: The intermediate product (15.8 g) is heated with acetic acid (20 ml) and concentrated hydrochloric acid (20 ml) under reflux for 2.5 hours.

Industrial Production Methods

Industrial production of Baxitozine sodium follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Baxitozine sodium undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Baxitozine sodium has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Baxitozine sodium is unique due to its specific chemical structure, which provides a distinct profile of cytoprotective and antiulcer activities. Its ability to inhibit acid secretion stimulated by histamine or pentagastrin, while being inactive against carbachol, sets it apart from other similar compounds .

Properties

CAS No.

84386-13-0

Molecular Formula

C13H13NaO6

Molecular Weight

288.23 g/mol

IUPAC Name

sodium;(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoate

InChI

InChI=1S/C13H14O6.Na/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3;/h4-7H,1-3H3,(H,15,16);/q;+1/p-1/b5-4+;

InChI Key

ZWFAHYAMJGHWCS-FXRZFVDSSA-M

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C(=O)[O-].[Na+]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)[O-].[Na+]

Origin of Product

United States

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